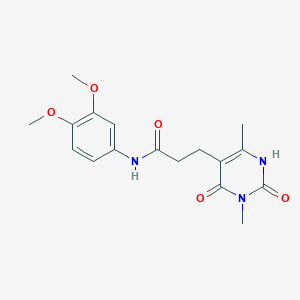![molecular formula C19H15BrClNO3 B2631993 1'-(5-bromo-2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1704532-77-3](/img/structure/B2631993.png)
1'-(5-bromo-2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1’-(5-bromo-2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one” is a complex organic molecule. It contains a spirocyclic structure, which is a compound with two rings that share a single atom . The molecule also includes a 5-bromo-2-chlorobenzoyl group and a piperidinone group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual ring systems, followed by their connection via a spirocyclic linkage. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spirocyclic system, bromine and chlorine substituents, and the piperidinone group . These features could potentially lead to interesting chemical properties and reactivity.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the halogen substituents and the carbonyl group in the piperidinone ring . These functional groups are often reactive sites in chemical reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of halogen atoms could increase the compound’s molecular weight and potentially its boiling and melting points . The carbonyl group in the piperidinone ring could allow for hydrogen bonding, which might influence its solubility properties .Wissenschaftliche Forschungsanwendungen
Sigma Ligands and Selectivity
Spiro[isobenzofuran-1(3H),4'-piperidines] and their derivatives demonstrate selective affinity towards sigma-2 receptors over sigma-1 receptors. This selectivity is influenced by the structure of the N-substituent and the presence of specific substituents on the benzene ring. These compounds have potential applications in studying sigma receptor functions and developing new therapeutic agents targeting these receptors (Moltzen, Perregaard, & Meier, 1995).
Potential CNS Agents
Research on spiro[isobenzofuran-1(3H),4'-piperidines] has also explored their potential as central nervous system (CNS) agents. These compounds have shown varied biological activities, such as inhibition of tetrabenazine-induced ptosis and potential antitetrabenazine activity, suggesting their applicability in CNS-related disorders (Bauer et al., 1976).
Improved Preparation Methods
There is ongoing research into optimizing the synthesis of spiro[isobenzofuran-1(3H),2'-[2H]pyran]-3',4',5'-triol derivatives, indicating the scientific interest in these compounds for further chemical and pharmacological studies (Liu et al., 2013).
Neurokinin Receptor Antagonists
Spiro-substituted piperidines, including spiro[isobenzofuran-1(3H),4'-piperidines], have been investigated as neurokinin receptor antagonists. These studies contribute to the development of novel compounds with potential therapeutic applications in conditions involving neurokinin receptors (Kubota et al., 1998).
Antihypertensive and Diuretic Properties
Certain derivatives of spiro[isobenzofuran-1(3H),4'-piperidines] have been reported to exhibit species-specific diuretic and antihypertensive activity in rats. This highlights their potential for the development of new drugs in cardiovascular therapy (Klioze & Novick, 1978).
Eigenschaften
IUPAC Name |
1'-(5-bromo-2-chlorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO3/c20-12-6-7-16(21)14(10-12)17(23)22-9-3-8-19(11-22)15-5-2-1-4-13(15)18(24)25-19/h1-2,4-7,10H,3,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKJVGDAQQWWAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C3=C(C=CC(=C3)Br)Cl)C4=CC=CC=C4C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2631914.png)
![3-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2631916.png)
![Methyl 2-amino-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2631917.png)


![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2631924.png)
![4-(4-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione](/img/structure/B2631925.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B2631927.png)
![7-(Azepan-1-yl)-10-(4-chlorobenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B2631928.png)
![6-(4-(benzo[d]oxazol-2-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2631932.png)
![3-(4-fluorophenyl)-2,4-dioxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2631933.png)
